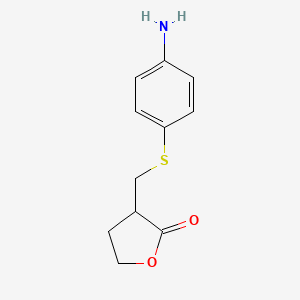
3-(Aminooxy)-1-propanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxy)-1-propanamine dihydrochloride: is a chemical compound that features an aminooxy functional group (-ONH2) attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminooxy)-1-propanamine dihydrochloride typically involves the reaction of 3-chloropropanamine with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the aminooxy group. The resulting product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminooxy)-1-propanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry: 3-(Aminooxy)-1-propanamine dihydrochloride is used as a building block in organic synthesis. Its aminooxy group is highly reactive, making it useful for the formation of oxime and hydrazone linkages in the synthesis of complex molecules.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The aminooxy group can form stable covalent bonds with carbonyl groups, enabling the labeling and detection of biomolecules.
Medicine: The compound has potential applications in drug development. Its ability to form stable linkages with biomolecules makes it a valuable tool for the design of targeted drug delivery systems and diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Aminooxy)-1-propanamine dihydrochloride involves the formation of covalent bonds with carbonyl-containing compounds. The aminooxy group reacts with aldehydes and ketones to form stable oxime linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Molecular Targets and Pathways: The primary molecular targets of this compound are carbonyl groups in biomolecules. The formation of oxime linkages can alter the structure and function of proteins and nucleic acids, enabling their detection, labeling, and modification.
Comparison with Similar Compounds
1-Aminooxy-3-aminopropane: Similar structure but lacks the dihydrochloride form.
Aminooxyacetic acid: Contains an aminooxy group but has different chemical properties and applications.
O-(2-Aminoethyl)hydroxylamine: Another compound with an aminooxy group, used in different contexts.
Uniqueness: 3-(Aminooxy)-1-propanamine dihydrochloride is unique due to its combination of an aminooxy group with a propanamine backbone and its dihydrochloride salt form. This combination enhances its solubility and reactivity, making it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
O-(3-aminopropyl)hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c4-2-1-3-6-5;;/h1-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSBDHZKKYFWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]-](/img/structure/B8238628.png)

![4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid](/img/structure/B8238655.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B8238664.png)







![6-{1-[(5s)-5-Ammonio-6-oxido-6-oxohexyl]imidazolium-3-yl}-l-norleucinate](/img/structure/B8238737.png)
